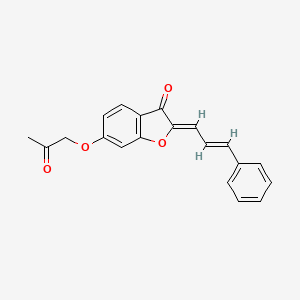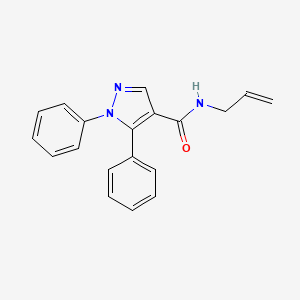
N-allyl-1,5-diphenyl-1H-pyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-allyl-1,5-diphenyl-1H-pyrazole-4-carboxamide” is a chemical compound with the molecular formula C19H17N3O and a molecular weight of 303.365. It belongs to the family of pyrazole derivatives, which are nitrogen-containing heterocyclic compounds known for their diverse functionality and stereochemical complexity .
Molecular Structure Analysis
The molecular structure of “N-allyl-1,5-diphenyl-1H-pyrazole-4-carboxamide” comprises a five-membered ring structure with two adjacent nitrogen atoms . The structure allows for diverse functionality and stereochemical complexity .Wissenschaftliche Forschungsanwendungen
Antituberculosis Activity
N-allyl-1,5-diphenyl-1H-pyrazole-4-carboxamide exhibits promising antituberculosis properties. Researchers have explored its efficacy against Mycobacterium tuberculosis, the causative agent of tuberculosis. The compound’s mechanism of action and potential as an antitubercular agent warrant further investigation .
Antimicrobial Properties
The compound’s structure suggests it may possess antimicrobial activity. Researchers have studied its effects against bacterial and fungal pathogens. Investigating its mode of action and potential synergy with existing antimicrobial agents could lead to novel therapeutic strategies .
Antifungal Applications
N-allyl-1,5-diphenyl-1H-pyrazole-4-carboxamide may also exhibit antifungal properties. Evaluating its efficacy against various fungal strains, including dermatophytes and Candida species, could provide valuable insights for antifungal drug development .
Anti-Inflammatory Potential
Inflammation plays a crucial role in various diseases. Researchers have explored the compound’s anti-inflammatory effects, aiming to understand its impact on inflammatory pathways. Insights from these studies could contribute to the development of anti-inflammatory drugs .
Anticancer Investigations
Given the compound’s unique structure, it’s worth investigating its potential as an anticancer agent. Researchers have examined its cytotoxicity against cancer cell lines. Further studies are needed to elucidate its mechanism of action and evaluate its selectivity .
Antidiabetic Properties
N-allyl-1,5-diphenyl-1H-pyrazole-4-carboxamide might influence glucose metabolism. Researchers have explored its effects on insulin sensitivity, glucose uptake, and related pathways. Understanding its role in diabetes management could have clinical implications .
Antiparasitic Activity
Although less explored, the compound’s structure hints at potential antiparasitic effects. Investigating its activity against protozoan parasites (e.g., Leishmania, Plasmodium) could reveal new therapeutic options .
Other Applications
Beyond the mentioned fields, researchers should explore additional applications. These might include antiviral studies, cardiovascular effects, and neuroprotective properties. Collaborative efforts across disciplines will enhance our understanding of this intriguing compound .
Wirkmechanismus
Target of Action
Similar compounds have been found to interact with multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
It is known that similar compounds bind with high affinity to their targets, resulting in various physiological and pharmacological activities .
Biochemical Pathways
Similar compounds have been found to possess various biological activities, affecting a range of biochemical pathways .
Result of Action
Similar compounds have been found to exhibit a broad spectrum of biological activities .
Action Environment
Such factors can significantly impact the effectiveness of similar compounds .
Eigenschaften
IUPAC Name |
1,5-diphenyl-N-prop-2-enylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O/c1-2-13-20-19(23)17-14-21-22(16-11-7-4-8-12-16)18(17)15-9-5-3-6-10-15/h2-12,14H,1,13H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HADFDVUXFFWWMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=C(N(N=C1)C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>45.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49666753 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-allyl-1,5-diphenyl-1H-pyrazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2-Pyrrol-1-ylthiophen-3-yl)methyl]but-2-ynamide](/img/structure/B2835868.png)
![1-[2-[4-[(7-Fluoro-2-methyl-4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B2835869.png)
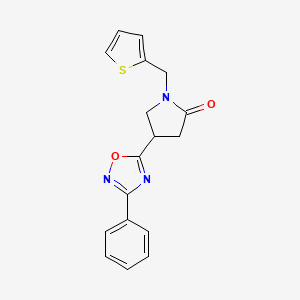

![(4S)-7-Chloro-4,6-dimethyl-3,4-dihydro-2H-pyrazino[1,2-a]indol-1-one](/img/structure/B2835873.png)
![1-(2,5-dimethoxyphenyl)-3-(2-fluoro-4-methoxyphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2835874.png)
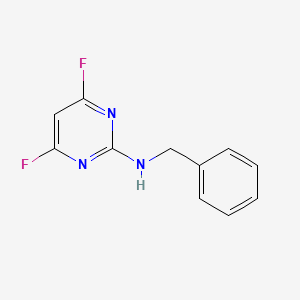
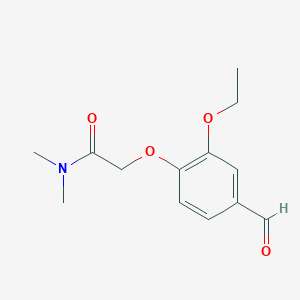
![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclohexanecarboxamide](/img/structure/B2835881.png)
![N-cyclopentyl-3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2835883.png)
![2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)propan-1-one](/img/structure/B2835885.png)

![2-[(E)-1-(3-methoxyphenyl)ethylidene]-1-hydrazinecarboxamide](/img/structure/B2835888.png)
